molecular formula C7H7N5O2 B11905854 7-N-(2-Oxoethyl)guanine CAS No. 73100-87-5

7-N-(2-Oxoethyl)guanine

Cat. No.: B11905854
CAS No.: 73100-87-5
M. Wt: 193.16 g/mol
InChI Key: GWIQUBKMOOZLKY-UHFFFAOYSA-N
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Description

7-N-(2-Oxoethyl)guanine is a derivative of guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. This compound is formed as a result of the interaction between guanine and vinyl chloride, a known carcinogen. The formation of this compound is significant in the study of DNA adducts and their role in mutagenesis and carcinogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-N-(2-Oxoethyl)guanine typically involves the reaction of guanine with 2-chloroethylene oxide, which is an oxidative metabolite of vinyl chloride. This reaction can be carried out under mild acid hydrolysis conditions .

Industrial Production Methods: The key steps involve the preparation of 2-chloroethylene oxide and its subsequent reaction with guanine .

Chemical Reactions Analysis

Types of Reactions: 7-N-(2-Oxoethyl)guanine primarily undergoes alkylation reactions. The compound can also participate in hydrolysis and oxidation reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The primary product of the reaction between guanine and 2-chloroethylene oxide is this compound. Further reactions can lead to various derivatives depending on the specific conditions and reagents used .

Mechanism of Action

7-N-(2-Oxoethyl)guanine exerts its effects by forming DNA adducts, which can lead to mutations during DNA replication. The compound primarily targets the N7 position of guanine in DNA, resulting in the formation of an alkylated adduct. This adduct can cause mispairing during DNA replication, leading to mutations such as GC to AT transitions .

Comparison with Similar Compounds

Uniqueness: 7-N-(2-Oxoethyl)guanine is unique due to its specific formation from the oxidative metabolism of vinyl chloride and its role in studying the mutagenic and carcinogenic effects of this compound. Its formation and effects are well-documented, making it a valuable model for understanding DNA adducts and their implications in cancer research .

Properties

CAS No.

73100-87-5

Molecular Formula

C7H7N5O2

Molecular Weight

193.16 g/mol

IUPAC Name

2-(2-amino-6-oxo-1H-purin-7-yl)acetaldehyde

InChI

InChI=1S/C7H7N5O2/c8-7-10-5-4(6(14)11-7)12(1-2-13)3-9-5/h2-3H,1H2,(H3,8,10,11,14)

InChI Key

GWIQUBKMOOZLKY-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1CC=O)C(=O)NC(=N2)N

Origin of Product

United States

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